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molecular formula C12H6BrClF3NO2 B8560474 3-(3-Bromo-5-chlorophenoxy)-4-(trifluoromethyl)pyridin-2-ol

3-(3-Bromo-5-chlorophenoxy)-4-(trifluoromethyl)pyridin-2-ol

Cat. No. B8560474
M. Wt: 368.53 g/mol
InChI Key: MYNCKACPCAUSGK-UHFFFAOYSA-N
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Patent
US08404856B2

Procedure details

To a round bottom flask charged with 3-(3-bromo-5-chlorophenoxy)-2-chloro-4-(trifluoromethyl)pyridine (9.1 g, 25.3 mmol) and potassium hydroxide (3.96 g, 70.5 mmol) was added tert-butanol (100 mL). This suspension was placed in an oil bath at 75° C. After 48 hours, the reaction mixture was allowed to cool to room temperature and was quenched with saturated aqueous ammonium chloride (50 mL) and diluted with water (50 mL). The mixture was extracted with ethyl acetate (2×100 mL) and the combined organic fractions were washed with water (3×100 mL). The solvent was evaporated under reduced pressure to yield a solid. This was adsorbed onto silica and purified by column chromatography on a pre-packed silica gel Redi Sep 330 gram column, eluting with 0-5% methanol in CH2Cl2 to give the title compound. 1H NMR (DMSO-d6) δ 12.68 (s, 1H), 7.58 (d, J=6.8 Hz, 1H), 7.44-7.40 (m, 1H), 7.20-7.18 (m, 1H), 7.13-7.10 (m, 1H), 6.47 (d, J=6.8 Hz, 1H). FIRMS (M+1)=367.9295.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[C:18]([Cl:20])[CH:19]=1)[O:5][C:6]1[C:7](Cl)=[N:8][CH:9]=[CH:10][C:11]=1[C:12]([F:15])([F:14])[F:13].[OH-:21].[K+]>C(O)(C)(C)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[C:18]([Cl:20])[CH:19]=1)[O:5][C:6]1[C:7](=[O:21])[NH:8][CH:9]=[CH:10][C:11]=1[C:12]([F:15])([F:14])[F:13] |f:1.2|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
BrC=1C=C(OC=2C(=NC=CC2C(F)(F)F)Cl)C=C(C1)Cl
Name
Quantity
3.96 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This suspension was placed in an oil bath at 75° C
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous ammonium chloride (50 mL)
ADDITION
Type
ADDITION
Details
diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
the combined organic fractions were washed with water (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a solid
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on a pre-packed silica gel Redi Sep 330 gram column
WASH
Type
WASH
Details
eluting with 0-5% methanol in CH2Cl2

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC=1C=C(OC=2C(NC=CC2C(F)(F)F)=O)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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